(1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
Overview
Description
Scientific Research Applications
Identification in Forensic Toxicology
Studies have identified various naphthoylindoles, similar in structure to "(1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone", as adulterants in illegal products and herbal substances. These compounds, including JWH-018 and AM-2201, have been detected in products obtained via the internet, demonstrating their relevance in forensic investigations and drug surveillance (Nakajima et al., 2011), (Nakajima et al., 2012).
Development of Radioligands for PET Imaging
Aminoalkylindole derivatives, related to the molecular structure , have been synthesized as candidates for cannabinoid receptor radioligands. These radioligands are intended for Positron Emission Tomography (PET) imaging, particularly for studying alcohol abuse (Gao et al., 2014).
Selective Solid Phase Extraction for Synthetic Cannabinoids
Research has been conducted on the development of selective sorbents for the extraction of synthetic cannabinoids, which include compounds structurally related to "(1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone". These advancements are crucial for analytical chemistry, particularly in the detection and analysis of synthetic drugs (Mascini et al., 2017).
Study of Anti-Hyperglycemic Agents
Naphthalen-1-yl-methanone derivatives have been synthesized and tested for their anti-hyperglycemic activity, suggesting potential therapeutic applications for similar compounds (Kumar et al., 2006).
Investigation in Anticancer Agents
Certain naphthalen-1-yl-methanone derivatives have been explored for their potential as anticancer agents. These studies involve synthesis and reaction with various nucleophiles, indicating the possible therapeutic applications of compounds with a similar structure (Gouhar & Raafat, 2015).
properties
IUPAC Name |
(1-heptylindol-3-yl)-naphthalen-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-2-3-4-5-10-18-27-19-24(22-15-8-9-17-25(22)27)26(28)23-16-11-13-20-12-6-7-14-21(20)23/h6-9,11-17,19H,2-5,10,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKDUDCDUKFOKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016343 | |
Record name | JWH-020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
CAS RN |
209414-09-5 | |
Record name | JWH-020 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-020 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UPV2SG3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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